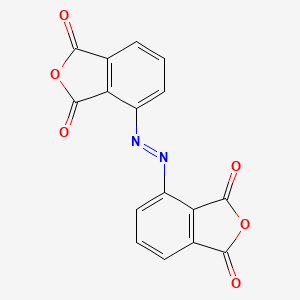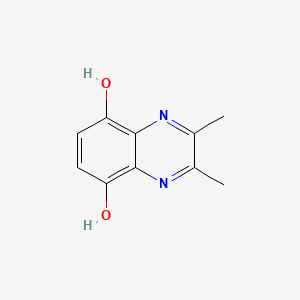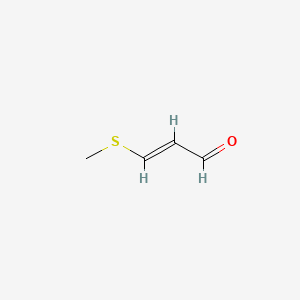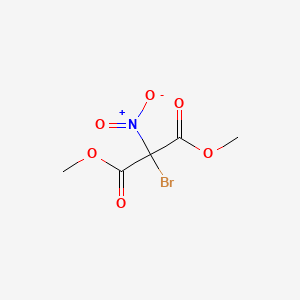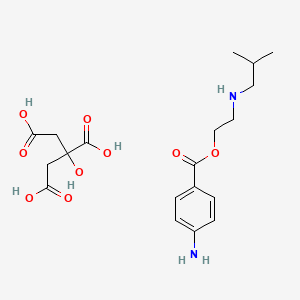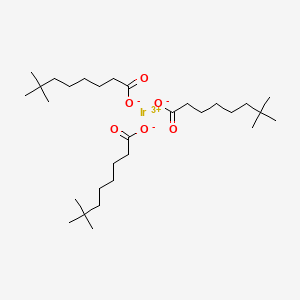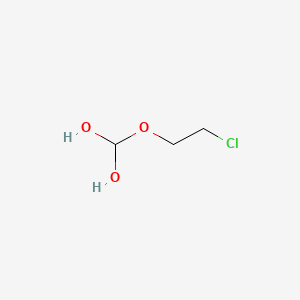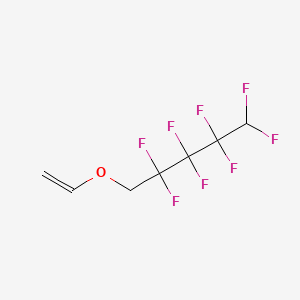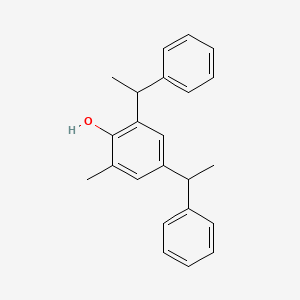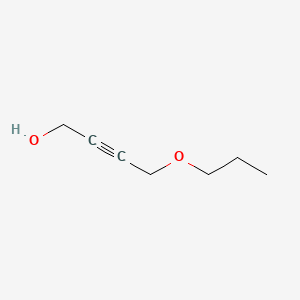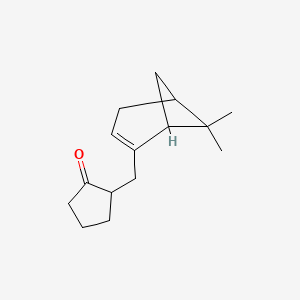
2-(2-Pinen-10-yl)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pinen-10-yl)cyclopentanone is an organic compound with the molecular formula C15H22O. It is characterized by its unique structure, which includes a cyclopentanone ring fused with a pinene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pinen-10-yl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of pinene with cyclopentanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pinen-10-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-(2-Pinen-10-yl)cyclopentanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Pinen-10-yl)cyclopentanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog with a similar core structure but lacking the pinene moiety.
Pinene: A related compound that forms part of the structure of 2-(2-Pinen-10-yl)cyclopentanone.
Other Cyclopentanone Derivatives: Compounds with similar cyclopentanone rings but different substituents.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring with a pinene moiety, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these combined features are advantageous .
Properties
CAS No. |
83878-05-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C15H22O/c1-15(2)12-7-6-10(13(15)9-12)8-11-4-3-5-14(11)16/h6,11-13H,3-5,7-9H2,1-2H3 |
InChI Key |
YMEBHFZQLASTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CC3CCCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


